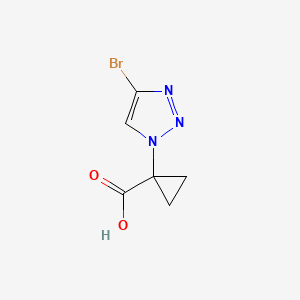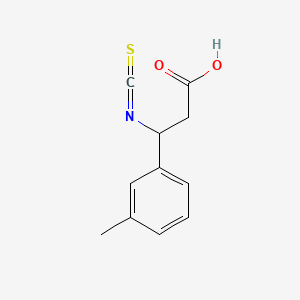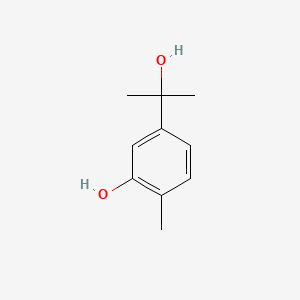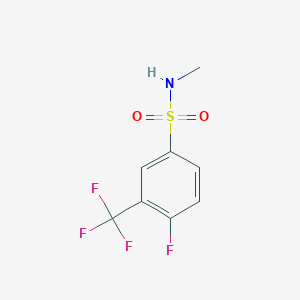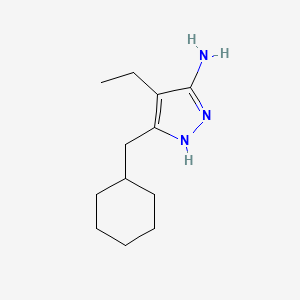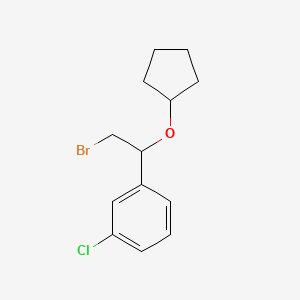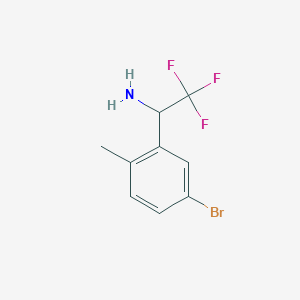
(5-Methoxypyridin-2-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxypyridin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methanesulfonyl chloride group attached to the 2-position of the pyridine ring, with a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Methoxypyridine+Methanesulfonyl chlorideBase(5-Methoxypyridin-2-YL)methanesulfonyl chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: (5-Methoxypyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products:
Nucleophilic Substitution: Produces sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: Yields various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
(5-Methoxypyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
2-Methoxypyridine: Similar structure but lacks the sulfonyl chloride group.
5-Methylpyridin-2-YL)methanesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Pyridine-2-sulfonyl chloride: Lacks the methoxy group at the 5-position.
Uniqueness: (5-Methoxypyridin-2-YL)methanesulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.
Properties
CAS No. |
1260666-61-2 |
|---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
(5-methoxypyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-6(9-4-7)5-13(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
KQELOSLJKBCGNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


